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Cat. No.: B155563 Get Quote

An In-depth Technical Guide to the Physical Properties of 1-(4-methylphenyl)pentan-1-one

Introduction
1-(4-methylphenyl)pentan-1-one, also known by synonyms such as 4'-methylvalerophenone
and 1-(p-tolyl)pentan-1-one, is an aromatic ketone.[1][2][3] Its chemical structure consists of a

pentanoyl group attached to a toluene ring at the para-position. This compound serves as an

intermediate in various organic syntheses, particularly in the development of fragrances,

flavors, and specialized organic molecules for the pharmaceutical and agrochemical industries.

[4] Its physical characteristics are fundamental to its application, handling, and storage in a

research and development setting. This guide provides a comprehensive overview of its key

physical properties, supported by available data.

Chemical Identification
IUPAC Name: 1-(4-methylphenyl)pentan-1-one[3]

CAS Number: 1671-77-8[1][5]

Molecular Formula: C₁₂H₁₆O[1][4][6]

Molecular Weight: 176.26 g/mol [4]

InChI Key: BCVCZJADTSTKNH-UHFFFAOYSA-N[1]
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SMILES: CCCCC(=O)C1=CC=C(C=C1)C[1][3]

Quantitative Physical Properties
The physical properties of 1-(4-methylphenyl)pentan-1-one have been reported across various

sources. The data, including experimentally determined and predicted values, are summarized

in the table below for clarity and comparison.

Property Value Unit Source / Notes

Appearance
Colorless to Light

Yellow Liquid or Solid
- [2][4]

Melting Point 17 °C [5]

-2 °C [7]

Boiling Point 261 °C at 760 mmHg[5]

266.7 ± 9.0 °C at 760 mmHg[1][4]

Density 0.943 ± 0.06 g/cm³ Predicted[5]

0.9 ± 0.1 g/cm³ [1]

Flash Point 121.8 ± 8.8 °C [1]

Refractive Index 1.501 - [1]

Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[1]

Water Solubility log₁₀WS: -3.86 mol/L
Crippen Calculated

Property[8]

Octanol/Water

Partition Coefficient
logP: 3.368 -

Crippen Calculated

Property[8]

logP: 3.72 - [1]

Note: Discrepancies in values, such as for the melting point, may arise from different

experimental conditions, sample purity, or measurement techniques.
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Experimental Protocols & Methodologies
While specific, detailed experimental protocols for the determination of every physical property

of 1-(4-methylphenyl)pentan-1-one are not extensively documented in publicly available

literature, the values presented are typically determined using standard analytical chemistry

techniques. Below is a general description of the methodologies commonly employed for these

measurements.

1. Melting Point Determination: The melting point is typically determined using a melting point

apparatus or by Differential Scanning Calorimetry (DSC).

Methodology: A small, purified sample of the compound is placed in a capillary tube and

heated at a controlled rate. The temperature range over which the substance transitions from

a solid to a liquid is recorded. For a substance like 1-(4-methylphenyl)pentan-1-one, which

can be a solid at room temperature, this is a critical measurement.[5] The reported value of

17°C suggests it can exist as either a liquid or solid depending on ambient conditions.[5]

2. Boiling Point Determination: The boiling point is measured by distillation at a specific

pressure, typically atmospheric pressure (760 mmHg).

Methodology: The compound is heated in a distillation apparatus. The temperature at which

the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid

actively boils, is recorded as the boiling point. The values are often reported with the

pressure at which they were measured, as boiling point is pressure-dependent.[1][4]

3. Density Measurement: Density is commonly measured using a pycnometer or a digital

density meter.

Methodology: A pycnometer (a flask with a specific, known volume) is weighed empty, then

filled with the liquid sample and weighed again. The density is calculated by dividing the

mass of the sample by the known volume of the pycnometer at a specific temperature.

4. Solubility and Partition Coefficient (logP): Water solubility is often determined by methods

that measure the concentration of the compound in a saturated aqueous solution. The octanol-

water partition coefficient (logP) is a measure of a compound's hydrophobicity.
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Methodology: For logP, a common method is the "shake-flask" technique. The compound is

dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the compound

to partition between the two immiscible layers. The concentration of the compound in each

layer is then measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated

as the logarithm of the ratio of the concentration in the octanol phase to the concentration in

the aqueous phase. The reported solubility and logP values for this compound are primarily

from computational predictions.[8]

Logical Workflow for Physical Property
Determination
The following diagram illustrates a generalized workflow for the characterization of the physical

properties of a chemical compound like 1-(4-methylphenyl)pentan-1-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.chemeo.com/cid/79-467-7/1-Pentanone-1-4-methylphenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Sample Preparation & Purity Analysis

Phase 2: Physical Property Measurement

Phase 3: Data Analysis & Reporting
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Caption: Workflow for Physical Property Characterization.

Conclusion
1-(4-methylphenyl)pentan-1-one is a compound with well-characterized, though sometimes

varied, physical properties. It is typically a liquid or low-melting solid at room temperature, with

a high boiling point and limited solubility in water.[2][4][5] The data presented in this guide are
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essential for professionals in drug development and chemical research, providing the

necessary parameters for safe handling, experimental design, and process optimization. While

computational predictions are useful, experimentally verified data using standardized protocols

remain the gold standard for accurate characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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